tert-Butyl (3-aminopropyl)(methacryloyl)carbamate

説明

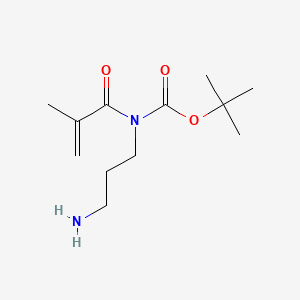

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, an aminopropyl chain, and a methacryloyl moiety, which contribute to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-aminopropyl)(methacryloyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-aminopropylamine and methacryloyl chloride . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity . The final product is typically subjected to rigorous quality control measures to meet industry standards .

化学反応の分析

Types of Reactions

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols .

科学的研究の応用

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate has a wide range of applications in scientific research:

作用機序

The mechanism of action of tert-Butyl (3-aminopropyl)(methacryloyl)carbamate involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . Additionally, the methacryloyl group allows for polymerization reactions, enabling the formation of polymeric networks with unique properties .

類似化合物との比較

Similar Compounds

tert-Butyl (3-aminopropyl)carbamate: Similar structure but lacks the methacryloyl group.

tert-Butyl (3-(methylamino)propyl)carbamate: Contains a methylamino group instead of an aminopropyl group.

tert-Butyl (3-aminopropyl)(acryloyl)carbamate: Similar to the target compound but with an acryloyl group instead of a methacryloyl group.

Uniqueness

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is unique due to the presence of the methacryloyl group, which imparts distinct reactivity and allows for polymerization reactions. This makes it particularly valuable in the synthesis of polymeric materials and in applications requiring specific chemical modifications .

生物活性

tert-Butyl (3-aminopropyl)(methacryloyl)carbamate is a compound that has garnered attention in the field of biochemistry and drug delivery systems. Its unique structure allows it to participate in various biological activities, making it a subject of interest for researchers exploring its potential applications in therapeutics and drug delivery.

- Molecular Formula : C₁₂H₂₂N₂O₃

- Molecular Weight : 226.32 g/mol

- CAS Number : 1373253-18-9

- Density : 1.0±0.1 g/cm³

- Melting Point : 22°C (lit.)

- Boiling Point : 271.7°C at 760 mmHg

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with appropriate safety measures.

The biological activity of this compound primarily stems from its ability to modify cellular interactions and enhance drug delivery mechanisms. It acts as a bioactive agent that can influence membrane permeability and facilitate the transport of therapeutic agents across cell membranes.

-

Membrane Permeabilization :

- Studies have shown that compounds with similar structures can significantly enhance the permeability of bacterial cell membranes, allowing for improved efficacy of antibiotics like clarithromycin against E. coli . This suggests that this compound may exhibit similar properties, potentially acting as a potentiator for antibiotic therapies.

-

Drug Delivery Systems :

- The compound has been explored as part of drug delivery systems (DDS), particularly in pH-responsive formulations. For example, it can be incorporated into hydrophobic polymers that respond to pH changes, allowing for controlled release of drugs within tumor cells . This capability is crucial for targeted therapy, minimizing side effects on healthy tissues.

In Vitro Studies

In vitro studies have demonstrated the following biological activities associated with this compound:

Case Study 1: Antibiotic Potentiation

In a controlled study, this compound was used alongside clarithromycin to evaluate its effect on bacterial cultures. The results indicated a reduction in the minimum inhibitory concentration (MIC) of clarithromycin by up to 128-fold when combined with this compound, showcasing its potential as an antibiotic potentiator .

Case Study 2: Drug Delivery Applications

A recent investigation focused on the use of this compound in creating nanoparticles for drug delivery. The study reported that incorporating this compound into a polymer matrix significantly improved the loading capacity and controlled release profile of doxorubicin in HeLa cells, with minimal cytotoxicity observed in healthy cells .

特性

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-(2-methylprop-2-enoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(2)10(15)14(8-6-7-13)11(16)17-12(3,4)5/h1,6-8,13H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACRUIWMDMEPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N(CCCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719240 | |

| Record name | tert-Butyl (3-aminopropyl)(2-methylacryloyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-18-9 | |

| Record name | Carbamic acid, N-(3-aminopropyl)-N-(2-methyl-1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3-aminopropyl)(2-methylacryloyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。